molecular formula C14H22N2O2 B3224552 Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester CAS No. 123441-05-4

Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester

Cat. No.: B3224552
CAS No.: 123441-05-4
M. Wt: 250.34 g/mol
InChI Key: ICZPPQRPJSMXFM-UHFFFAOYSA-N
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Description

The phenyl ring is further modified with a 1-(dimethylamino)ethyl substituent at the para position. Carbamates are widely studied for their biological activity, particularly as acetylcholinesterase inhibitors, pesticides, or intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

[4-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-12(8-10-13)11(2)15(3)4/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZPPQRPJSMXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=C(C=C1)C(C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161480
Record name Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123441-05-4
Record name Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123441-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester involves the reaction of 3-[(1S)-1-(dimethylamino)ethyl]phenol with ethylmethylcarbamic acid chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted carbamates .

Scientific Research Applications

Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting both butyrylcholinesterase and acetylcholinesterase enzymes. This inhibition increases the levels of acetylcholine in the brain, thereby enhancing cholinergic transmission. The molecular targets include the active sites of these enzymes, where the compound binds and prevents the breakdown of acetylcholine .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • This group is absent in simpler carbamates like ethyl carbamate, which lack biological specificity .
  • Ethylmethyl Carbamate : The ethylmethyl ester group balances lipophilicity and metabolic stability compared to methyl carbamates (e.g., fenbendazole), which are more prone to hydrolysis .

Physicochemical Properties

  • Solubility: The target compound’s polar dimethylamino group may improve solubility in polar aprotic solvents (e.g., DMSO) compared to fully nonpolar analogs like methylenedi-phenylene derivatives .
  • Stability : Carbamates with aromatic substituents (e.g., fenbendazole) exhibit greater thermal stability than aliphatic carbamates due to resonance stabilization .

Biological Activity

Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester, commonly referred to as a carbamate derivative, exhibits significant biological activity primarily through its role as an inhibitor of cholinesterase enzymes. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Overview of the Compound

  • Chemical Name : this compound
  • CAS Number : 123441-05-4
  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.3367 g/mol

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Cholinesterase Inhibition

Recent studies have quantified the inhibitory effects of carbamate derivatives on cholinesterases:

Compound IC50 (µM) Target Enzyme
This compound38.98AChE
Rivastigmine501AChE
Other tested carbamate derivatives≤89.7AChE

The compound has shown a stronger inhibitory effect on AChE compared to rivastigmine, indicating its potential as a more effective therapeutic agent in enhancing cognitive functions .

Applications in Neurodegenerative Diseases

Due to its cholinesterase inhibitory properties, this compound is being investigated for its potential in treating conditions such as:

  • Alzheimer’s Disease : Enhances memory and cognitive function by increasing acetylcholine levels.
  • Parkinson’s Disease : May alleviate symptoms related to cholinergic deficits.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The reaction begins with 3-[(1S)-1-(dimethylamino)ethyl]phenol and ethylmethylcarbamic acid chloride.
  • Reaction Conditions : The reaction is conducted under basic conditions using triethylamine to neutralize hydrochloric acid produced during the reaction.
  • Yield and Purity : Industrial methods emphasize high yield and purity through automated reactors and continuous monitoring systems .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • In Vitro Studies : Research indicates that derivatives of carbamic acid exhibit varying degrees of selectivity towards AChE and BChE. Some derivatives have shown IC50 values significantly lower than established drugs like rivastigmine, suggesting superior efficacy in enzyme inhibition .
  • Clinical Trials : Ongoing clinical evaluations are assessing the effectiveness of this compound in improving cognitive function in patients with Alzheimer’s disease. Preliminary results suggest promising outcomes with improved memory retention and cognitive performance .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this carbamate ester to improve yield and purity?

Methodological Answer:
Synthesis optimization requires evaluating:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in carbamate formation .
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve reaction efficiency by deprotonating intermediates .
  • Temperature control : Elevated temperatures (60–80°C) accelerate esterification but may increase side reactions; reflux conditions require careful monitoring .
  • Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures isolates the product with >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this carbamate ester?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies key groups (e.g., ethylmethyl carbamate protons at δ 1.2–1.5 ppm; aromatic protons from the 4-substituted phenyl ring at δ 6.8–7.4 ppm) .
  • FT-IR : Confirms carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 280.18) and fragmentation patterns .

Advanced: How does the ethylmethyl carbamate group influence inhibitory activity against acetylcholinesterase compared to other carbamate derivatives?

Methodological Answer:

  • Substituent Effects : The ethylmethyl group enhances lipophilicity, improving blood-brain barrier penetration compared to methyl or phenyl analogs .
  • Enzyme Kinetics : Use Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition. The ethylmethyl group may prolong enzyme inhibition by forming stable carbamylated intermediates .
  • Comparative Studies : Rivastigmine (a related carbamate) shows IC₅₀ values of 3–10 µM; structural analogs with bulkier esters (e.g., phenyl) exhibit reduced potency due to steric hindrance .

Advanced: What experimental approaches can resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:

  • Standardized Assay Conditions : Use identical enzyme sources (e.g., human recombinant acetylcholinesterase) and buffer pH (7.4) to minimize variability .
  • Purity Validation : Confirm compound purity via HPLC (>98%) to exclude impurities affecting activity .
  • Reference Standards : Include Rivastigmine as a positive control to calibrate inhibition assays .

Basic: What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation; room temperature reduces stability by 30% over 6 months .
  • Moisture Sensitivity : Lyophilization or desiccant use prevents hydrolysis of the carbamate ester .
  • Light Exposure : UV/Vis spectra show decomposition under direct light; use light-resistant containers .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and blood-brain barrier penetration?

Methodological Answer:

  • Rodent Models : Administer intravenously (1–5 mg/kg) to measure plasma half-life (t₁/₂) and brain-to-plasma ratio via LC-MS .
  • Microdialysis : Quantify brain interstitial fluid concentrations post-administration to assess BBB penetration .
  • Comparative Pharmacokinetics : Compare bioavailability with Rivastigmine to evaluate esterase-mediated hydrolysis differences .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester
Reactant of Route 2
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Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester

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